molecular formula C21H25FN6O B11033310 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide

Cat. No.: B11033310
M. Wt: 396.5 g/mol
InChI Key: OUVVNPAMLZINSA-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide: is a mouthful, but its structure holds immense significance. Pyrimidines, like this compound, are six-membered unsaturated ring compounds composed of carbon and nitrogen. They play a pivotal role in drug discovery due to their diverse biological potential . Let’s explore further!

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can infer that it involves the condensation of appropriate precursors. The dimethylpyrimidine moiety likely arises from the reaction of a pyrimidine derivative with methylating agents. The 5-fluoroindole fragment could be synthesized via nucleophilic substitution or other suitable methods.

Industrial Production:: Industrial-scale synthesis typically involves optimization for yield, cost, and safety. Unfortunately, detailed industrial methods for this specific compound remain elusive. researchers often adapt existing synthetic routes to large-scale production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes could yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions may occur at various positions.

    Other Transformations: Intriguingly, the and groups offer diverse reactivity.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like , , or .

    Reduction: Reducing agents such as or .

    Substitution: Nucleophiles like , , or .

    Other Reactions: Various catalysts and conditions tailored to specific transformations.

Major Products:: The compound’s reactivity likely leads to a variety of derivatives, including substituted pyrimidines, indoles, and amides.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use pyrimidines as building blocks for drug design.

    Functional Groups: The compound’s unique functional groups inspire novel synthetic strategies.

Biology and Medicine::

    Anticancer Potential: Investigate its effects on cancer cells.

    Antimicrobial Activity: Explore its antibacterial and antifungal properties.

    Anti-Inflammatory and Antioxidant Effects: Assess its impact on inflammation and oxidative stress.

Industry::

    Pharmaceuticals: Potential as a lead compound for drug development.

    Agrochemicals: Investigate pesticidal or herbicidal properties.

Mechanism of Action

The compound likely interacts with specific molecular targets, modulating cellular pathways. Detailed studies are needed to unravel its precise mechanism.

Properties

Molecular Formula

C21H25FN6O

Molecular Weight

396.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamimidoyl]-2-methylpropanamide

InChI

InChI=1S/C21H25FN6O/c1-12(2)19(29)27-20(28-21-25-13(3)9-14(4)26-21)23-8-7-15-11-24-18-6-5-16(22)10-17(15)18/h5-6,9-12,24H,7-8H2,1-4H3,(H2,23,25,26,27,28,29)

InChI Key

OUVVNPAMLZINSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NC(=O)C(C)C)C

Origin of Product

United States

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